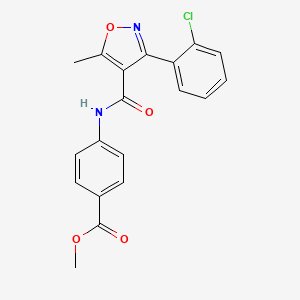

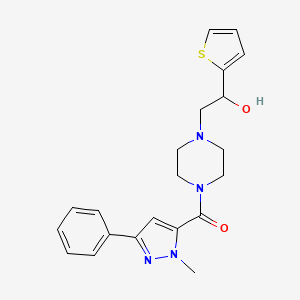

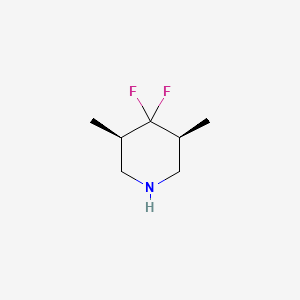

![molecular formula C20H22N2O3S B2548335 N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-81-9](/img/structure/B2548335.png)

N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex molecule with multiple fused rings, including a quinoline moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into related chemical structures and synthesis methods that could be relevant. For instance, the synthesis of N-heterocycle-fused quinoxalines, as mentioned in the first paper, suggests a method that might be applicable to the synthesis of the target compound, given its structural similarities .

Synthesis Analysis

The first paper describes a one-pot synthesis method involving dimethyl sulfoxide (DMSO) for the creation of quinoxaline derivatives . This method is noted for its efficiency and green chemistry aspects, as DMSO acts both as a reactant and a solvent. Although the paper does not specifically mention the synthesis of the compound , the techniques described could potentially be adapted for its synthesis due to the structural similarities between quinoxalines and the quinoline portion of the target compound.

Molecular Structure Analysis

The second paper provides details on the molecular structure of quinoline-2-sulfonamide, which shares some structural features with the target compound . The study uses density functional theory (DFT) calculations to optimize the molecular structure and determine interaction energies. The sulfamoyl –NH2 group in quinoline-2-sulfonamide is involved in intermolecular hydrogen bonding, which could be a feature worth investigating in the target compound as well, considering its sulfonamide group.

Chemical Reactions Analysis

Neither of the provided papers directly addresses the chemical reactions of the target compound. However, the information on the synthesis and molecular structure of related compounds could infer that the target compound may also engage in hydrogen bonding due to the presence of a sulfonamide group, which could affect its reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not discussed in the provided papers. However, the second paper's mention of intermolecular hydrogen bonding and crystal packing in quinoline-2-sulfonamide suggests that similar sulfonamide-containing compounds may exhibit significant solid-state interactions, which could influence their physical properties such as solubility and melting point . The DFT calculations and interaction energies provided could also be relevant for predicting the properties of the target compound.

科学的研究の応用

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of quinoline clubbed with sulfonamide moiety to be used as antimicrobial agents. New compounds were synthesized, displaying significant activity against Gram-positive bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Radiosensitizing Evaluation

Another study reported the synthesis of quinoline and pyrimidoquinoline derivatives with the sulfonamide moiety, tested for in-vitro anticancer activity against liver cancer cells. The compounds showed significant activity, highlighting the potential for further exploration in cancer chemotherapy (Research on Chemical Intermediates, 2015).

Design and Synthesis for Anticancer Activity

Further research into sulfonamides' biological activities revealed that compounds bearing this moiety have shown substantial antitumor activity both in vitro and in vivo. The study synthesized novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety, which were evaluated for their in vitro anticancer activity against breast cancer cell lines. Most screened compounds showed interesting cytotoxic activities compared to a reference drug, suggesting their potential as anticancer agents (European Journal of Medicinal Chemistry, 2009).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-13-5-7-18(14(2)10-13)21-26(24,25)17-11-15-4-3-9-22-19(23)8-6-16(12-17)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRFIRZYHPRUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

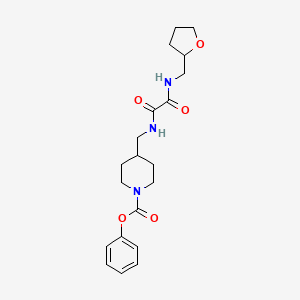

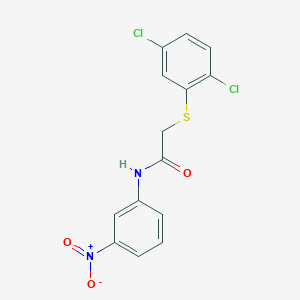

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)

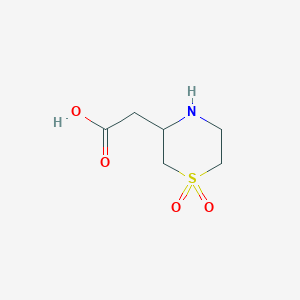

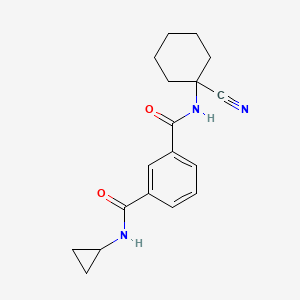

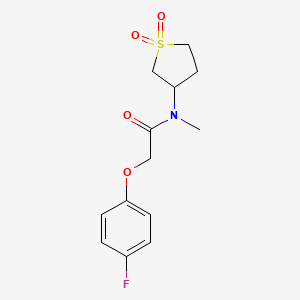

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

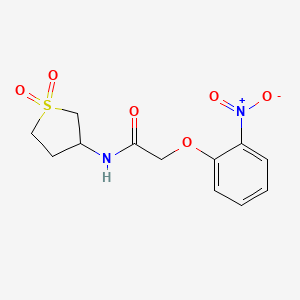

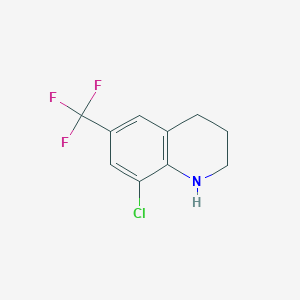

![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)